molecular formula C21H18ClN5OS B6551493 N-(4-chlorophenyl)-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide CAS No. 1040673-13-9

N-(4-chlorophenyl)-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide

Cat. No.: B6551493
CAS No.: 1040673-13-9
M. Wt: 423.9 g/mol
InChI Key: XFELVQRGVDGTEQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H18ClN5OS and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.0920591 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c22-14-3-5-15(6-4-14)26-20(28)13-7-10-27(11-8-13)19-18-17(24-12-25-19)16-2-1-9-23-21(16)29-18/h1-6,9,12-13H,7-8,10-11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFELVQRGVDGTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C3=NC=NC4=C3SC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C₁₅H₁₃ClN₃O₂S
  • Molecular Weight : Approximately 283.72 g/mol

Structural Characteristics

The compound features a piperidine ring substituted with a chlorophenyl group and a triazatricyclo moiety. This unique arrangement may contribute to its biological activity by enabling interactions with various biological targets.

This compound is believed to exert its effects primarily through the inhibition of specific enzymes involved in critical cellular processes:

  • Enzyme Inhibition : It has shown potential as an inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a significant role in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells by preventing their ability to repair DNA damage effectively.

Biological Assays and Findings

Research has indicated that this compound may possess anti-inflammatory properties and could modulate immune responses. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityMethodologyKey Findings
PARP InhibitionIn vitro assaysDemonstrated significant inhibition of PARP activity in cancer cell lines.
Anti-inflammatoryAnimal modelsReduced inflammation markers in models of induced inflammation.
CytotoxicityCell viability assaysInduced apoptosis in several cancer cell lines at micromolar concentrations.

Case Study 1: Cancer Cell Line Sensitivity

In a study assessing the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells), results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP.

Case Study 2: In Vivo Efficacy in Inflammation Models

In vivo studies using murine models of acute inflammation showed that administration of the compound led to a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting that it may be beneficial for inflammatory conditions.

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